Sodium 4-Vinylbenzenesulfinate

Description

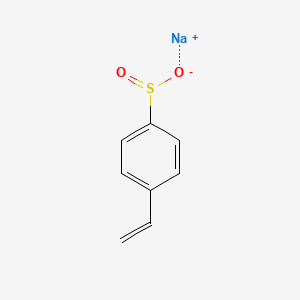

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;4-ethenylbenzenesulfinate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2S.Na/c1-2-7-3-5-8(6-4-7)11(9)10;/h2-6H,1H2,(H,9,10);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGZJTTDABHNRPI-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=C(C=C1)S(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NaO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80635672 | |

| Record name | Sodium 4-ethenylbenzene-1-sulfinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80635672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60081-73-4 | |

| Record name | Sodium 4-ethenylbenzene-1-sulfinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80635672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Sodium 4-Vinylbenzenesulfinate: A Technical Profile and Application Guide

An In-depth Technical Guide for Researchers

Introduction: Distinguishing a Niche Monomer

In the landscape of functional monomers, precise chemical identity is paramount. While the widely-used Sodium 4-Vinylbenzenesulfonate (CAS 2695-37-6) is a staple in polymer science for creating materials with fixed anionic charges, its close relative, Sodium 4-Vinylbenzenesulfinate (CAS 60081-73-4) , offers a distinct and reactive profile. This guide provides a detailed technical overview of this compound, focusing on its unique chemical properties, polymerization behavior, and potential applications that differentiate it from its sulfonate counterpart. For researchers and drug development professionals, understanding the reactivity of the sulfinate functional group is key to unlocking novel material properties and applications. This document will serve as a core reference, clarifying common points of confusion and detailing the scientific basis for its utility.[1]

Section 1: Core Chemical Profile

This compound is a versatile ionic monomer that serves as a fundamental building block in advanced polymer synthesis.[1] Its structure uniquely combines a polymerizable vinyl group with a nucleophilic and redox-active sulfinate group. This duality allows for its incorporation into polymer backbones, imparting properties such as hydrophilicity, ionic conductivity, and sites for post-polymerization modification.[1]

Below is a comparative table of the core chemical properties for both the sulfinate and the more common sulfonate.

| Property | This compound | Sodium 4-Vinylbenzenesulfonate |

| Synonyms | 4-Vinylbenzenesulfinic Acid Sodium Salt | Sodium p-styrenesulfonate, SVBS[2][3] |

| CAS Number | 60081-73-4[4] | 2695-37-6[2][5][6] |

| Molecular Formula | C₈H₇NaO₂S[1][4] | C₈H₇NaO₃S[2][6] |

| Molecular Weight | 190.19 g/mol [4] | 206.19 g/mol [6] |

| Appearance | Data not widely available | White to off-white crystalline powder[2][3] |

| Solubility | Data not widely available | Highly soluble in water[2][3][7] |

| Melting Point | Data not widely available | ≥300 °C |

| Key Functional Groups | Vinyl Group, Sulfinate Group[1] | Vinyl Group, Sulfonate Group[2][5] |

Section 2: Synthesis, Reactivity, and Mechanistic Considerations

The primary distinction of this compound lies in the reactivity of the sulfinate group. Unlike the chemically stable and fully oxidized sulfonate group, the sulfinate is an intermediate oxidation state of sulfur, rendering it a versatile handle for further chemical transformations.

Causality in Reactivity: Sulfinate vs. Sulfonate

The sulfonate group (R-SO₃⁻) is the conjugate base of a strong acid, making it an extremely poor leaving group and generally unreactive under typical synthetic conditions. Its primary role in polymers is to provide a stable, permanent anionic charge and enhance hydrophilicity.

In contrast, the sulfinate group (R-SO₂⁻) is a much stronger nucleophile and can be easily oxidized. This opens up unique reaction pathways unavailable to its sulfonate analog. For instance, sulfinates can react with alkyl halides to form sulfones or be oxidized to sulfonates. This reactivity is critical for applications requiring post-polymerization modification or for polymers that interact with biological systems through redox mechanisms.

Caption: Reaction pathways for sulfinate vs. sulfonate monomers.

Section 3: Polymerization and Applications

While literature on the specific polymerization of this compound is not as extensive as for the sulfonate, its vinyl group allows it to be readily polymerized via standard free-radical and controlled radical polymerization techniques.[1][8]

Free-Radical Polymerization

Conventional free-radical polymerization is a straightforward method to synthesize poly(this compound). The choice of initiator (e.g., thermal or redox) and solvent system (typically aqueous or protic media) is crucial for controlling the polymerization kinetics and final polymer properties.

Caption: General workflow for free-radical polymerization.

Controlled Radical Polymerization (CRP)

Techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization can be applied to this compound.[9][10] These methods offer precise control over molecular weight, architecture, and polydispersity, which is essential for advanced applications in drug delivery and biomaterials. For instance, ATRP in protic media like water/methanol mixtures has been shown to be effective for the controlled polymerization of the structurally similar sodium 4-styrenesulfonate.[10]

Key Applications

The unique properties of this monomer make it a valuable component in several advanced fields:

-

Ion-Exchange Membranes and Conductive Polymers: Similar to its sulfonate analog, the sulfinate can be used to create ion-conductive materials for fuel cells, batteries, and anti-static coatings.[1][2][11] The potential for post-polymerization cross-linking via the sulfinate group could offer enhanced mechanical and thermal stability.[2]

-

Water-Treatment and Dispersants: Copolymers containing this compound can act as flocculants or dispersants in water treatment and industrial formulations.[5][7]

-

Drug Delivery and Biomaterials: The reactive nature of the sulfinate group makes it particularly interesting for biomedical applications. It can serve as an attachment point for drugs, targeting ligands, or other biomolecules. Furthermore, its redox sensitivity could be exploited to create "smart" polymers that release their payload in response to specific biological stimuli.

Section 4: Analytical and Characterization Protocols

Accurate characterization is essential to confirm the identity, purity, and properties of both the monomer and the resulting polymer.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a suitable method for analyzing the purity of the this compound monomer.[1][12]

Protocol: HPLC Analysis

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile and water is typically used.[12] To ensure good peak shape for the acidic analyte, an acid modifier like phosphoric acid or formic acid (for MS compatibility) is added to the aqueous phase.[12]

-

Detection: UV detection at a wavelength corresponding to the absorbance of the styrene group (typically around 254 nm).

-

Sample Preparation: Dissolve a known concentration of the monomer in the initial mobile phase solvent.

-

Analysis: Inject the sample and run the gradient. The retention time and peak area can be used to determine purity against a known standard. This method is scalable and can be adapted for preparative separations to isolate impurities.[12]

Section 5: Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, the safety profile can be inferred from the closely related Sodium 4-Vinylbenzenesulfonate. It is imperative to handle the chemical in accordance with good laboratory practices.

| Hazard Category | Classification and Precautions |

| Acute Toxicity | Harmful if swallowed (Acute Tox. 4 Oral).[6] |

| Skin Irritation | Causes skin irritation (Skin Irrit. 2).[6] |

| Eye Damage | Causes serious eye damage (Eye Dam. 1).[6] |

| Respiratory Irritation | May cause respiratory irritation (STOT SE 3).[6] |

| Personal Protective Equipment (PPE) | Wear protective gloves, eye protection (eyeshields), and a dust mask (type N95).[6] |

| Storage | Store in a cool, dry place. The material is known to be hygroscopic and may be air-sensitive.[13] It is incompatible with strong oxidizing agents.[7][13][14] |

| Hazard Pictograms | GHS05 (Corrosion), GHS07 (Exclamation mark).[6][15] |

Note: This data is primarily from Sodium 4-Vinylbenzenesulfonate and should be used as a guideline. Always consult the specific SDS for the product being used.

Conclusion

This compound is a specialty monomer with significant potential for creating advanced functional polymers. Its key advantage over the more common sulfonate is the chemical reactivity of the sulfinate group, which allows for post-polymerization modification and the design of smart, responsive materials. For researchers in drug development and materials science, this compound represents a valuable tool for innovating in areas requiring tunable, functional, and reactive polymer systems.

References

- What Is Sodium 4-Vinylbenzenesulfonate? Key Uses in Polymer Chemistry. (2025-11-03). Google Cloud.

- What Is Sodium 4-Vinylbenzenesulfonate? Key Uses in Polymer Chemistry. (2025-11-03). Google Cloud.

- Sodium 4-vinylbenzenesulfonate technical, = 90 T 2695-37-6. Sigma-Aldrich.

- Sodium 4-vinylbenzenesulfonate technical, = 90 T 2695-37-6. Sigma-Aldrich.

- Sodium 4-vinylbenzenesulfonate technical, = 90 T 2695-37-6. Sigma-Aldrich.

- Sodium 4-vinylbenzenesulfon

- Sodium 4-Vinylbenzenesulfonate | 2695-37-6. Tokyo Chemical Industry Co., Ltd. (APAC).

- Sodium 4-vinylbenzenesulfonate | CAS#:2695-37-6. (2025-08-23). Chemsrc.

- Sodium 4-vinylbenzenesulfonate technical, = 90 T 2695-37-6. Sigma-Aldrich.

- Natrium-4-vinylbenzolsulfon

- Sodium 4-vinylbenzenesulfonate hydr

- SAFETY D

- (a) RAFT polymerization of sodium 4-vinylbenzenesulfo- nate with GO M n...

- Sodium 4-Vinylbenzenesulfonate | 2695-37-6. Tokyo Chemical Industry Co., Ltd. (APAC).

- Sodium 4-vinylbenzenesulfonate | 94904-100G. SIGMA-ALDRICH | SLS Ireland.

- Sodium 4-Vinylbenzenesulfin

- Sodium 4-Vinylbenzenesulfin

- Polymerization of sodium 4-styrenesulfonate via atom transfer radical polymerization in protic media | Request PDF. (2025-08-06).

- Sodium 4-vinylbenzenesulfonate technical, = 90 T 2695-37-6. Sigma-Aldrich.

- What Is Sodium 4-Vinylbenzenesulfonate? Key Uses in Polymer Chemistry. (2025-11-03). Google Cloud.

- What Is Sodium 4-Vinylbenzenesulfonate? Key Uses in Polymer Chemistry. (2025-11-03). Google Cloud.

Sources

- 1. This compound|Research Chemicals [benchchem.com]

- 2. What Is Sodium 4-Vinylbenzenesulfonate? Key Uses in Polymer Chemistry - Chemical Supplier Unilong [unilongindustry.com]

- 3. What Is Sodium 4-Vinylbenzenesulfonate? Key Uses in Polymer Chemistry - Chemical Supplier Unilong [unilongindustry.com]

- 4. pure-synth.com [pure-synth.com]

- 5. What Is Sodium 4-Vinylbenzenesulfonate? Key Uses in Polymer Chemistry - Chemical Supplier Unilong [unilongindustry.com]

- 6. 4-ビニルベンゼンスルホン酸ナトリウム technical, ≥90% (T) | Sigma-Aldrich [sigmaaldrich.com]

- 7. nama-group.com [nama-group.com]

- 8. scientificlabs.ie [scientificlabs.ie]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. What Is Sodium 4-Vinylbenzenesulfonate? Key Uses in Polymer Chemistry - Chemical Supplier Unilong [unilongindustry.com]

- 12. Sodium 4-vinylbenzenesulfonate | SIELC Technologies [sielc.com]

- 13. fishersci.com [fishersci.com]

- 14. Sodium 4-vinylbenzenesulfonate | CAS#:2695-37-6 | Chemsrc [chemsrc.com]

- 15. Sodium 4-vinylbenzenesulfonate technical, = 90 T 2695-37-6 [sigmaaldrich.com]

A Comprehensive Technical Guide to the Synthesis and Characterization of Sodium 4-Vinylbenzenesulfinate

Foreword: The Utility of a Versatile Monomer and Synthetic Intermediate

Sodium 4-vinylbenzenesulfinate (also known as sodium p-styrenesulfinate) is a fascinating and highly versatile molecule. To the polymer chemist, it represents a functional monomer capable of participating in various polymerization reactions, including controlled radical polymerizations like RAFT, to introduce sulfinate functionalities into polymer chains[1]. These functionalities can serve as precursors for creating ion-exchange resins, conductive polymers, and specialized hydrogels[2][3][4]. For the synthetic organic chemist, it is a valuable building block. The sulfinate group is a powerful nucleophile and can be a precursor to a wide array of other organosulfur compounds through C-S, N-S, and S-S bond-forming reactions[5].

This guide provides an in-depth exploration of the synthesis and characterization of this compound, moving beyond a simple recitation of steps to explain the underlying chemical principles. The protocols described herein are designed to be self-validating, ensuring that researchers can confidently prepare and verify the integrity of this important compound.

Part 1: Synthesis of this compound

The most direct and common approach to synthesizing sodium arylsulfinates is through the controlled reduction of the corresponding arylsulfonyl chloride. This method is efficient and relies on readily available starting materials.

Synthetic Strategy: The Reduction of 4-Vinylbenzenesulfonyl Chloride

The core of the synthesis involves the reduction of 4-vinylbenzenesulfonyl chloride using a mild reducing agent, sodium sulfite (Na₂SO₃). The reaction is typically performed in an aqueous medium. A critical challenge is the poor water solubility of the starting sulfonyl chloride and its susceptibility to hydrolysis. Therefore, careful control of pH and reaction conditions is paramount to achieving a high yield.

The overall reaction is as follows:

CH₂=CH-C₆H₄-SO₂Cl + Na₂SO₃ + H₂O → CH₂=CH-C₆H₄-SO₂Na + NaCl + H₂SO₃

To drive the reaction to completion and neutralize the acidic byproducts, a base such as sodium bicarbonate or sodium hydroxide is added.

Visualizing the Synthesis Workflow

The following diagram outlines the key stages of the synthesis process, from starting materials to the purified final product.

Caption: A workflow diagram for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

4-Vinylbenzenesulfonyl chloride

-

Sodium sulfite (Na₂SO₃), anhydrous

-

Sodium bicarbonate (NaHCO₃)

-

Dioxane or Tetrahydrofuran (THF)

-

Ethyl acetate

-

Ethanol

-

Deionized water

-

Ice

Procedure:

-

Preparation of Reducing Solution: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve sodium sulfite (1.2 equivalents) and sodium bicarbonate (1.5 equivalents) in deionized water.

-

Expertise & Experience: Using an excess of sodium sulfite ensures the complete reduction of the sulfonyl chloride. Sodium bicarbonate acts as a base to neutralize the hydrochloric acid and sulfurous acid formed during the reaction, preventing the acidic hydrolysis of the sulfonyl chloride and potential polymerization of the vinyl group.

-

-

Cooling: Cool the flask in an ice bath to an internal temperature of 0-5 °C. Vigorous stirring is essential to manage heat transfer and ensure homogeneity.

-

Addition of Sulfonyl Chloride: Dissolve 4-vinylbenzenesulfonyl chloride (1.0 equivalent) in a minimal amount of a water-miscible solvent like dioxane or THF. Add this solution dropwise to the cooled, stirring aqueous mixture over 1-2 hours, ensuring the temperature does not exceed 5 °C.

-

Trustworthiness: The slow, controlled addition is critical. A rapid addition can lead to an exothermic reaction, promoting the unwanted hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid, which would reduce the yield.

-

-

Reaction: After the addition is complete, allow the mixture to stir in the ice bath for an additional 2 hours, then let it slowly warm to room temperature and stir for another 4-6 hours or until the reaction is complete (monitored by TLC or HPLC).

-

Workup - Impurity Removal: Transfer the reaction mixture to a separatory funnel. Wash the aqueous layer twice with ethyl acetate to remove any unreacted starting material and non-polar impurities. The desired product remains in the aqueous phase.

-

Isolation and Purification:

-

The aqueous solution containing the this compound can be concentrated under reduced pressure.

-

The crude product is then purified by recrystallization, typically from a mixed solvent system like ethanol/water, to yield a white crystalline solid.

-

-

Drying: The purified crystals are collected by vacuum filtration, washed with a small amount of cold ethanol, and dried under vacuum to constant weight.

Part 2: Characterization of this compound

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic and physical methods provides a complete analytical profile.

Molecular Structure Visualization

Caption: The molecular structure of this compound.

Spectroscopic and Physical Data

The following table summarizes the expected analytical data for the successful characterization of this compound.

| Technique | Parameter | Expected Result/Observation |

| ¹H NMR (D₂O) | Chemical Shift (δ) | ~ 7.5-7.8 ppm (d, 2H, Ar-H ortho to -SO₂Na) ~ 7.3-7.5 ppm (d, 2H, Ar-H ortho to vinyl) ~ 6.7 ppm (dd, 1H, -CH=CH₂) ~ 5.8 ppm (d, 1H, trans -CH=CH H) ~ 5.3 ppm (d, 1H, cis -CH=CHH ) |

| ¹³C NMR (D₂O) | Number of Signals | 6 aromatic carbons and 2 vinyl carbons expected. |

| ²³Na NMR (D₂O) | Chemical Shift (δ) | A single, potentially broad resonance confirming the presence of Na⁺ ions in a relatively symmetric environment[6]. |

| FT-IR (KBr Pellet) | Wavenumber (cm⁻¹) | ~ 3080-3010 (Aromatic & Vinylic C-H stretch) ~ 1630 (C=C vinyl stretch) ~ 1600, 1490, 1450 (Aromatic C=C stretch) ~ 1040-1010 (S=O stretch for sulfinate) ~ 990, 910 (Vinyl C-H out-of-plane bend) |

| HPLC | Purity | ≥90% (for technical grade), higher for purified material[7]. Analysis can be performed using a reverse-phase column[8]. |

| Melting Point | Temperature | ≥300 °C[7]. |

| Physical Appearance | Form | White to off-white powder or crystalline solid[7]. |

Elucidation of Characterization Data

-

¹H NMR Spectroscopy: The proton NMR spectrum is the most powerful tool for structural confirmation. The vinyl group protons typically appear as a characteristic set of three signals (a doublet of doublets and two doublets) due to geminal and cis/trans coupling. The aromatic protons appear as two distinct doublets, indicative of a 1,4-disubstituted benzene ring. The spectrum should be recorded in D₂O, as the compound is water-soluble.[9]

-

FT-IR Spectroscopy: Infrared spectroscopy is excellent for identifying key functional groups. The most crucial peak to identify is the strong S=O stretching vibration of the sulfinate group, which appears in a distinct region of the spectrum. The presence of the vinyl group is confirmed by its C=C stretch and out-of-plane bending vibrations.

-

²³Na NMR Spectroscopy: While not routine for this type of molecule, ²³Na NMR can be used as a definitive test for the presence of the sodium counter-ion. As a quadrupolar nucleus, the line width of the sodium signal can give subtle information about the ionic environment[6][10].

-

High-Performance Liquid Chromatography (HPLC): HPLC is the preferred method for assessing the purity of the final product. A reverse-phase method using a C18 column with a mobile phase of acetonitrile and water (with an acid modifier like formic acid for MS compatibility) is generally effective.[8]

Part 3: Safety, Handling, and Applications

Safety and Handling: this compound is classified as an irritant. It can cause skin and serious eye irritation[11]. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Handling should be done in a well-ventilated area or a fume hood.

Key Applications: The unique bifunctional nature of this molecule—a polymerizable vinyl group and a nucleophilic sulfinate salt—opens up numerous applications:

-

Reactive Surfactant (Surfmer): In emulsion polymerization, it can be incorporated directly into the polymer backbone, providing permanent surfactant properties and improving latex stability and water resistance[2].

-

Functional Polymers: It serves as a monomer for creating polymers with ion-exchange capabilities, used in water treatment and as specialty flocculants[3][4].

-

Conductive and Antistatic Materials: Copolymers containing this unit can be used to prepare materials with permanent antistatic properties, crucial for electronic packaging and components[2][3].

-

Synthetic Intermediate: The sulfinate group can be used to synthesize a variety of other sulfur-containing compounds, making it a valuable tool in drug development and materials science[5].

References

-

Graphene Oxide as a Radical Initiator: Free Radical and Controlled Radical Polymerization of Sodium 4-Vinylbenzenesulfonate with Graphene Oxide. ResearchGate. Available at: [Link]

-

What Is Sodium 4-Vinylbenzenesulfonate? Key Uses in Polymer Chemistry. (2025). Available at: [Link]

-

What Is Sodium 4-Vinylbenzenesulfonate? Key Uses in Polymer Chemistry. (2025). Available at: [Link]

-

China Sodium 4-vinylbenzenesulfonate Manufacturer and Supplier, Factory | Pengnuo. Available at: [Link]

-

Off-line reaction monitoring with Raman spectroscopy of low concentration oxidation of alkenes in water using the dried drop concentration method. The Royal Society of Chemistry. Available at: [Link]

-

Sodium 4-vinylbenzenesulfonate - SIELC Technologies. (2018). Available at: [Link]

-

Sodium 4-styrenesulfonate | C8H7NaO3S | CID 3571582 - PubChem. National Institutes of Health. Available at: [Link]

-

(23Na) Sodium NMR. University of Ottawa. Available at: [Link]

-

Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. RSC Advances. (2021). Available at: [Link]

-

23Na nuclear magnetic resonance study of intracellular sodium in vascular endothelial cells. PubMed. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. What Is Sodium 4-Vinylbenzenesulfonate? Key Uses in Polymer Chemistry - Chemical Supplier Unilong [unilongindustry.com]

- 3. What Is Sodium 4-Vinylbenzenesulfonate? Key Uses in Polymer Chemistry - Chemical Supplier Unilong [unilongindustry.com]

- 4. China Sodium 4-vinylbenzenesulfonate Manufacturer and Supplier, Factory | Pengnuo [pengnuochemical.com]

- 5. Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. (23Na) Sodium NMR [chem.ch.huji.ac.il]

- 7. Sodium 4-vinylbenzenesulfonate technical, = 90 T 2695-37-6 [sigmaaldrich.com]

- 8. Sodium 4-vinylbenzenesulfonate | SIELC Technologies [sielc.com]

- 9. rsc.org [rsc.org]

- 10. 23Na nuclear magnetic resonance study of intracellular sodium in vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Sodium 4-styrenesulfonate | C8H7NaO3S | CID 3571582 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to Sodium 4-Vinylbenzenesulfinate (CAS 2695-37-6): Properties, Polymerization, and Advanced Applications

Abstract: This technical guide provides an in-depth analysis of Sodium 4-Vinylbenzenesulfinate (also known as Sodium p-styrenesulfonate), a highly functional monomer identified by CAS number 2695-37-6. We will explore its fundamental physicochemical properties, outline its critical role in modern polymer science, and provide detailed experimental protocols for its application. This document is intended for researchers, chemists, and material scientists engaged in the development of advanced polymers, specialty coatings, and functional materials for the biomedical and electronics industries. We will delve into the causality behind its utility as a reactive surfmomer, a building block for ion-exchange membranes, and a modifier for creating hydrophilic and conductive surfaces.

Core Molecular Profile and Physicochemical Properties

This compound is a unique monomer distinguished by its bifunctional nature. It possesses a polymerizable vinyl group, characteristic of styrenic monomers, and a strongly ionic sulfonate group.[1][2] This combination allows for its incorporation into polymer backbones via free-radical polymerization, thereby imparting significant hydrophilicity, ionic conductivity, and chemical stability to the resulting material.[1][2] The monomer is typically supplied as a technical grade, white to off-white crystalline powder that is highly soluble in water.[1][2][3]

Below is a diagram illustrating the molecular structure of this compound.

Caption: Key application pathways for this compound.

Foundational Role in Polymer Synthesis

This compound serves as a key starting material for synthesizing poly(sodium 4-vinylbenzenesulfonate) through both free radical and controlled radical polymerization techniques. [4]This versatility allows for the creation of polymers with tailored molecular weights and narrow polydispersity, which is crucial for advanced applications.

-

Controlled Radical Polymerization: Techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) and Atom Transfer Radical Polymerization (ATRP) have been successfully employed to polymerize this monomer. [5][6][7]These methods offer precise control over the polymer architecture. For instance, studies have shown that RAFT polymerization can yield poly(sodium 4-vinylbenzenesulfonate) with polydispersity indices between 1.01 and 1.03. [5][6]The use of a water-methanol mixture as the reaction medium can provide better control over the reaction rate in ATRP compared to pure water. [7]

-

Graphene Oxide as an Initiator: Research has demonstrated that graphene oxide can act as a radical initiator for the polymerization of this compound in aqueous solutions without needing an additional initiator. [5][6][8]This provides a convenient route to produce electrically conductive polymer-graphene nanocomposites. [8]

Advanced Material Applications

-

Ion-Exchange and Proton-Conductive Polymers: When copolymerized with monomers like styrene, it introduces stable sulfonate groups that facilitate rapid ionic and proton transfer. [1][9]This property is fundamental for producing ion-exchange membranes used in energy and separation technologies. [1][2][9]

-

Reactive Surfactants (Surfmomers): In emulsion polymerization, it functions as a reactive surfactant. [1]Unlike conventional surfactants that can migrate and cause defects, this compound is chemically grafted into the polymer backbone. [1][9]This permanently anchors the stabilizing group, leading to enhanced latex particle stability, water resistance, adhesion, and gloss in coatings and adhesives. [1][9]

-

Conductive and Antistatic Materials: The incorporation of this ionic monomer enhances charge dissipation properties in polymers. [1][2]This makes it invaluable for creating permanent antistatic films, conductive coatings, and materials for semiconductor packaging and ESD-safe plastics. [1][2]

-

Biomedical and Drug Development Applications: The hydrophilicity and ionic nature imparted by this monomer are highly beneficial for surface modification. [1]Polymers containing this compound can be used to create surfaces with enhanced wettability, anti-fouling behavior, and biocompatibility, which are critical for medical devices, drug delivery systems, and microfluidics. [1]While not a direct therapeutic agent, its role in creating functional polymers for applications like transdermal protein delivery has been explored in peer-reviewed studies. [3]

Experimental Protocol: Controlled Radical Polymerization (RAFT)

The following protocol describes a laboratory-scale synthesis of poly(sodium 4-vinylbenzenesulfonate) using RAFT polymerization. This method is chosen for its ability to produce polymers with a controlled molecular weight and a narrow molecular weight distribution, which is a hallmark of a self-validating and trustworthy system.

Objective: To synthesize a well-defined homopolymer of this compound with a predictable molecular weight and low polydispersity (Đ < 1.2).

Materials and Reagents:

-

This compound (CAS 2695-37-6), ≥90% purity

-

RAFT Agent (e.g., 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid)

-

Radical Initiator (e.g., Azobisisobutyronitrile, AIBN)

-

Deionized Water (Solvent)

-

Methanol (for precipitation)

-

Nitrogen gas supply

-

Schlenk flask and standard glassware

-

Magnetic stirrer and heating oil bath

Workflow Diagram

Caption: Workflow for RAFT polymerization of this compound.

Step-by-Step Procedure:

-

Reagent Calculation and Preparation:

-

Causality: The ratio of monomer to RAFT agent determines the target degree of polymerization and thus the molecular weight. The initiator concentration influences the reaction rate.

-

In a Schlenk flask, combine this compound (e.g., 2.06 g, 10 mmol), the RAFT agent (e.g., 27.9 mg, 0.1 mmol), and AIBN (e.g., 3.3 mg, 0.02 mmol). Add deionized water (e.g., 10 mL) to dissolve the components.

-

-

Deoxygenation:

-

Causality: Oxygen is a radical scavenger and will inhibit the polymerization. Its thorough removal is critical for the reaction to proceed in a controlled manner.

-

Seal the flask and perform three freeze-pump-thaw cycles to remove dissolved oxygen. After the final thaw, backfill the flask with nitrogen.

-

-

Polymerization:

-

Causality: Temperature initiates the decomposition of AIBN, generating the primary radicals that start the polymerization process. The RAFT agent mediates the chain growth, ensuring all chains grow at a similar rate.

-

Immerse the sealed flask into a preheated oil bath at 75 °C and begin vigorous stirring. [6]Allow the reaction to proceed for the desired time (e.g., 12 hours). Samples can be taken periodically to monitor conversion.

-

-

Termination and Product Isolation:

-

Causality: Exposing the reaction to air and rapidly cooling it effectively quenches the polymerization by introducing inhibitors and lowering the thermal energy.

-

Stop the reaction by removing the flask from the oil bath, cooling it in an ice bath, and exposing the contents to air.

-

Slowly pour the viscous polymer solution into a beaker containing an excess of cold methanol (e.g., 200 mL) while stirring. The polymer will precipitate as a white solid.

-

-

Purification and Drying:

-

Causality: Washing with a non-solvent (methanol) removes unreacted monomer, initiator fragments, and the RAFT agent.

-

Collect the precipitate by filtration. Wash the solid several times with fresh methanol.

-

Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 50 °C) until a constant weight is achieved.

-

Safety and Handling

This compound requires careful handling in a laboratory setting. It is classified as a hazardous substance.

-

Signal Word: Danger [3][10]* Hazard Statements:

-

H302: Harmful if swallowed. [3][10] * H315: Causes skin irritation. [3][10] * H318: Causes serious eye damage. [3][10] * H335: May cause respiratory irritation. [3][10]* Precautionary Measures:

-

Engineering Controls: Use with adequate ventilation, such as in a fume hood, to minimize inhalation of dust. [11][12] * Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles or a face shield, chemical-resistant gloves, and a lab coat. [3][10]For handling the powder, a dust mask (e.g., N95) is recommended. [3][10] * Handling: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. Wash hands thoroughly after handling. [11][12] * Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. [13][11]Keep away from strong oxidizing agents. [14][15]

-

Conclusion

This compound (CAS 2695-37-6) is a versatile and powerful functional monomer that enables significant innovation in polymer science and material development. [2]Its unique combination of a reactive vinyl group and a hydrophilic sulfonate group allows for the synthesis of advanced polymers with tailored properties such as ionic conductivity, hydrophilicity, and enhanced stability. [1][2]From creating high-performance ion-exchange membranes and permanent antistatic coatings to its role as a reactive surfmomer in stable emulsions, its utility is extensive. [1][2][9]For researchers in materials science and drug development, a thorough understanding of its properties and polymerization kinetics is key to unlocking next-generation materials for a wide array of technological and biomedical challenges.

References

- What Is Sodium 4-Vinylbenzenesulfonate? Key Uses in Polymer Chemistry. (2025). Vertex AI Search.

- Sodium 4-vinylbenzenesulfonate technical, = 90 T 2695-37-6. Sigma-Aldrich.

- 2695-37-6 | Sodium 4-vinylbenzenesulfon

- Sodium 4-vinylbenzenesulfon

- Sodium 4-vinylbenzenesulfonate | CAS 2695-37-6. Santa Cruz Biotechnology.

- What Is Sodium 4-Vinylbenzenesulfonate? Key Uses in Polymer Chemistry. (2025). Vertex AI Search.

- Sodium 4-vinylbenzenesulfonate technical, = 90 T 2695-37-6. Sigma-Aldrich.

- Sodium 4-vinylbenzenesulfonate technical, = 90 T 2695-37-6. Sigma-Aldrich.

- Sodium 4-vinylbenzenesulfonate technical, = 90 T 2695-37-6. Sigma-Aldrich.

- Sodium 4-vinylbenzenesulfonate | 94904-100G. SIGMA-ALDRICH | SLS Ireland.

- RAFT polymerization of sodium 4-vinylbenzenesulfonate with GO Mn and Mw / Mn as a function of conversion.

- Sodium 4-vinylbenzenesulfonate hydr

- MATERIAL SAFETY D

- SAFETY DATA SHEET - Sodium benzenesulfin

- Free Radical and Controlled Radical Polymerization of Sodium 4-Vinylbenzenesulfon

- Graphene Oxide as a Radical Initiator: Free Radical and Controlled Radical Polymerization of Sodium 4-Vinylbenzenesulfonate with Graphene Oxide.

- Off-line reaction monitoring with Raman spectroscopy of low concentration oxidation of alkenes in water using the dried drop concentration method. The Royal Society of Chemistry.

- Sodium 4-vinylbenzenesulfonate technical, = 90 T 2695-37-6. Sigma-Aldrich.

- What Is Sodium 4-Vinylbenzenesulfonate? Key Uses in Polymer Chemistry. (2025). Vertex AI Search.

- Polymerization of sodium 4-styrenesulfonate via atom transfer radical polymerization in protic media. (2003).

Sources

- 1. What Is Sodium 4-Vinylbenzenesulfonate? Key Uses in Polymer Chemistry - Chemical Supplier Unilong [unilongindustry.com]

- 2. What Is Sodium 4-Vinylbenzenesulfonate? Key Uses in Polymer Chemistry - Chemical Supplier Unilong [unilongindustry.com]

- 3. 对苯乙烯磺酸钠 technical, ≥90% (T) | Sigma-Aldrich [sigmaaldrich.com]

- 4. scientificlabs.ie [scientificlabs.ie]

- 5. Graphene Oxide as a Radical Initiator: Free Radical and Controlled Radical Polymerization of Sodium 4-Vinylbenzenesulfonate with Graphene Oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. ru.unilongindustry.com [ru.unilongindustry.com]

- 10. 4-ビニルベンゼンスルホン酸ナトリウム technical, ≥90% (T) | Sigma-Aldrich [sigmaaldrich.com]

- 11. fishersci.at [fishersci.at]

- 12. adakem.com [adakem.com]

- 13. chemscene.com [chemscene.com]

- 14. nama-group.com [nama-group.com]

- 15. Sodium 4-vinylbenzenesulfonate | CAS#:2695-37-6 | Chemsrc [chemsrc.com]

A Technical Guide to the Mechanistic Roles of Sodium 4-Vinylbenzenesulfinate in Advanced Polymerization

Abstract

Sodium 4-vinylbenzenesulfinate (SVBSi), a unique vinyl monomer featuring a reactive sulfinate functional group, presents a multifaceted profile in polymer chemistry. Unlike its more common analog, sodium 4-vinylbenzenesulfonate, the sulfinate moiety imparts specific redox activity, positioning SVBSi as a versatile building block capable of influencing polymerization through several distinct mechanisms. This technical guide provides an in-depth exploration of its primary roles: as a component in redox initiation systems, as a potential chain transfer agent for molecular weight control, and as a functional monomer for imparting hydrophilicity and reactive sites into polymer backbones. We will dissect the chemical causality behind these functions, provide validated experimental frameworks, and present data-driven insights for researchers, scientists, and professionals in drug development and materials science.

Introduction and Chemical Profile: Distinguishing the Sulfinate from the Sulfonate

In the landscape of functional monomers, precision in chemical identity is paramount. This compound is often confused with sodium 4-vinylbenzenesulfonate (SVBS), yet their functionalities are profoundly different. The key distinction lies in the oxidation state of the sulfur atom.

-

Sodium 4-Vinylbenzenesulfonate (The "Sulfonate"): Features a sulfonate group (-SO₃⁻Na⁺). This group is chemically stable and primarily acts as a strong anionic moiety, rendering polymers hydrophilic and ionically conductive.[1][2] It is widely used as a monomer to create ion-exchange membranes and as a polymerizable surfactant (surfmer) in emulsion polymerization.[1]

-

This compound (The "Sulfinate"): Features a sulfinate group (-SO₂⁻Na⁺). The lower oxidation state of the sulfur atom makes this group redox-active.[3] This activity unlocks mechanisms beyond simple electrostatic and hydrophilic contributions, allowing it to participate directly in the initiation and control of polymerization.[3]

This guide focuses exclusively on the sulfinate and its unique mechanistic contributions to polymer synthesis.

Chemical Profile

The dual functionality of this compound—a polymerizable vinyl group and a redox-active sulfinate group—makes it a valuable reagent for creating specialized polymers.[3]

| Property | Value | Source |

| IUPAC Name | sodium;4-ethenylbenzenesulfinate | [3] |

| CAS Number | 60081-73-4 | [3] |

| Chemical Formula | C₈H₇NaO₂S | [3] |

| Key Functional Groups | 1. Reactive Vinyl Group2. Redox-Active Sulfinate Group | [3] |

| Primary Applications | Ion-exchange membranes, conductive coatings, water-soluble polymers, reactive surfactants, redox systems | [3] |

Core Mechanisms of Action in Polymerization

The sulfinate group is the central driver of this compound's unique behavior, enabling its participation in multiple stages of the polymerization process.

Role as a Redox Initiator Component

Redox initiation systems generate free radicals at low temperatures through the reaction of an oxidizing agent and a reducing agent, offering excellent control over polymerization without the need for thermal or UV activation.[4][5] The sulfinate anion is an effective reducing agent that can be paired with common oxidants like persulfates to initiate polymerization.

Mechanism: The sulfinate anion donates an electron to the oxidizing agent (e.g., persulfate), causing the O-O bond to cleave homolytically. This reaction generates a highly reactive sulfate radical anion and a sulfonyl radical, both of which can initiate the polymerization of vinyl monomers.

Caption: Proposed chain transfer mechanism involving the sulfinic acid form.

The efficiency of this process dictates the resulting polymer's molecular weight. By adjusting the concentration of this compound, researchers can tune the final polymer properties.

Behavior as a Functional Monomer

Beyond its participation in initiation and chain transfer, this compound is fundamentally a monomer. Its vinyl group readily undergoes free-radical polymerization, allowing it to be incorporated into polymer backbones. [3]This introduces the sulfinate group as a pendant functionality.

Properties Imparted:

-

Hydrophilicity and Ionic Conductivity: The ionic sulfinate group significantly increases the hydrophilicity and charge density of the polymer, making it suitable for applications in water-soluble polymers, hydrogels, and conductive materials. [2][3]2. Reactive Handle: The pendant sulfinate groups can serve as sites for post-polymerization modification, allowing for the grafting of other molecules or cross-linking reactions.

-

In-built Redox Activity: Polymers containing sulfinate groups possess inherent redox properties, which can be exploited in applications such as antioxidant materials or redox-responsive drug delivery systems.

Caption: Workflow for using SVBSi as a functional comonomer.

Applications in Advanced Polymerization Techniques

The unique properties of this compound allow its integration into modern controlled polymerization methods.

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

RAFT is a controlled radical polymerization technique that allows for the synthesis of polymers with predetermined molecular weights and narrow polydispersity. [6]While the sulfinate itself is not a RAFT agent, it can be readily used as a functional monomer in a RAFT polymerization. Studies on the closely related sodium 4-vinylbenzenesulfonate have shown successful controlled polymerization using RAFT. [6][7][8]It is critical to ensure that the redox activity of the sulfinate group does not interfere with the RAFT agent's functionality. The choice of initiator is crucial; a low-temperature thermal initiator or a carefully selected redox system that does not react with the RAFT agent's thiocarbonylthio group is recommended.

Emulsion Polymerization

Emulsion polymerization is a key industrial process for producing latexes. [9]this compound is exceptionally well-suited for this technique due to its multiple potential roles:

-

Reactive Surfactant (Surfmer): Like its sulfonate counterpart, it can act as a stabilizer for latex particles. When it polymerizes, it becomes permanently bound to the polymer backbone, preventing surfactant migration in the final product. [1]* Redox Initiator Component: It can be part of a water-soluble redox system to initiate polymerization within the aqueous phase or at the particle interface, offering excellent control over particle nucleation and growth. [10]* Functional Comonomer: It imparts ionic stability and hydrophilicity to the latex particles, improving overall colloidal stability. [11]

Experimental Protocols & Data

To harness the mechanisms described, precise experimental design is crucial. The following protocols provide a validated starting point for investigation.

Protocol: Redox-Initiated Solution Polymerization of Acrylamide

This protocol demonstrates the use of this compound as the reducing agent in a redox pair with Ammonium Persulfate (APS) to polymerize acrylamide at room temperature.

Materials:

-

Acrylamide (Monomer)

-

This compound (Reducing Agent)

-

Ammonium Persulfate (Oxidizing Agent)

-

Deionized, degassed water

-

Nitrogen or Argon gas

-

Reaction flask with magnetic stirrer and gas inlet

Procedure:

-

Solution Preparation: Prepare a 20 wt% aqueous solution of acrylamide in the reaction flask.

-

Inert Atmosphere: Purge the solution with Nitrogen or Argon for 30 minutes to remove dissolved oxygen, which can inhibit free-radical polymerization.

-

Reducing Agent Addition: While maintaining a positive inert gas pressure, add the desired amount of this compound (e.g., 0.5 mol% relative to monomer) to the solution and stir until fully dissolved.

-

Initiation: Add an equimolar amount of Ammonium Persulfate to the solution. Polymerization typically begins within minutes, as evidenced by an increase in viscosity and temperature (exotherm).

-

Reaction: Allow the reaction to proceed for 2-4 hours to ensure high monomer conversion.

-

Termination & Purification: Terminate the reaction by exposing it to air. Precipitate the resulting polymer in a non-solvent like methanol, filter, and dry under vacuum.

Protocol: Molecular Weight Control Study

This experiment quantifies the effect of this compound concentration on the molecular weight of poly(acrylic acid), suggesting its role as a chain transfer agent.

Procedure:

-

Set up a series of parallel polymerizations of acrylic acid in water, initiated by a standard thermal initiator like V-50.

-

In each reactor, add a different concentration of this compound, ranging from 0 to 5 mol% relative to the monomer.

-

Run all reactions under identical conditions (temperature, time, monomer concentration).

-

After purification, analyze the molecular weight (Mn, Mw) and polydispersity index (PDI) of each polymer sample using Gel Permeation Chromatography (GPC).

Expected Data Outcome:

| SVBSi Conc. (mol%) | Number-Average MW (Mn) | Polydispersity Index (PDI) |

| 0 | > 200,000 | ~2.1 |

| 0.5 | ~120,000 | ~1.9 |

| 1.0 | ~75,000 | ~1.8 |

| 2.5 | ~40,000 | ~1.8 |

| 5.0 | ~20,000 | ~1.7 |

| Note: These are illustrative values. Actual results will depend on specific reaction conditions. |

The inverse relationship between SVBSi concentration and molecular weight would provide strong evidence for its chain transfer activity.

Conclusion and Future Outlook

This compound is a highly versatile molecule whose mechanism of action in polymerization is dictated by its unique sulfinate group. Its ability to act as a redox initiator component, a chain transfer agent, and a functional monomer provides polymer chemists with a powerful tool for designing advanced materials. It enables low-temperature polymerization, offers a lever for molecular weight control, and allows for the direct incorporation of hydrophilic, ionic, and redox-active functionalities.

Future research should focus on quantifying its chain transfer constants, exploring novel redox pairings for even greater control, and leveraging the pendant sulfinate groups for complex post-polymerization modifications and the creation of smart, responsive materials.

References

- Vertex AI Search. (2025).

- Benchchem. (n.d.).

- ResearchGate. (n.d.). (a)

- ACS Publications. (2016). Graphene Oxide as a Radical Initiator: Free Radical and Controlled Radical Polymerization of Sodium 4-Vinylbenzenesulfonate with Graphene Oxide. ACS Macro Letters.

- Vertex AI Search. (2025).

- PubMed. (2016). Graphene Oxide as a Radical Initiator: Free Radical and Controlled Radical Polymerization of Sodium 4-Vinylbenzenesulfonate with Graphene Oxide. ACS Macro Letters.

- ResearchGate. (2016).

- Google Patents. (n.d.).

- NIH. (2021).

- Google Patents. (n.d.).

- ResearchGate. (n.d.).

- Google Patents. (n.d.). US6399731B2 - Chain transfer agents and its use in polymer synthesis.

- Benchchem. (n.d.).

- PCC SE. (n.d.).

- ResearchGate. (n.d.). Mechanism of Soap-Free Emulsion Polymerization of Styrene and 4-Vinylpyridine: Characteristics of Reaction in the Monomer Phase, Aqueous Phase, and Their Interface.

Sources

- 1. What Is Sodium 4-Vinylbenzenesulfonate? Key Uses in Polymer Chemistry - Chemical Supplier Unilong [unilongindustry.com]

- 2. What Is Sodium 4-Vinylbenzenesulfonate? Key Uses in Polymer Chemistry - Chemical Supplier Unilong [unilongindustry.com]

- 3. This compound|Research Chemicals [benchchem.com]

- 4. New Pure Organic and Peroxide-Free Redox Initiating Systems for Polymerization in Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Graphene Oxide as a Radical Initiator: Free Radical and Controlled Radical Polymerization of Sodium 4-Vinylbenzenesulfonate with Graphene Oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. products.pcc.eu [products.pcc.eu]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to Sodium 4-Vinylbenzenesulfonate: Properties, Synthesis, and Applications in Advanced Research

This guide provides a comprehensive technical overview of Sodium 4-Vinylbenzenesulfonate, a versatile monomer pivotal to advancements in polymer science, materials research, and drug development. Intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, this document synthesizes core chemical data, detailed synthetic protocols, and critical applications, with an emphasis on the scientific rationale behind its use.

Core Properties and Identification

Sodium 4-Vinylbenzenesulfonate, also known by synonyms such as Sodium p-styrenesulfonate (SSS) and 4-Vinylbenzenesulfonic acid sodium salt, is a key functional monomer.[1][2] Its unique molecular structure, featuring both a polymerizable vinyl group and a hydrophilic sulfonate group, allows for the creation of polymers with tailored properties.[3]

Molecular and Chemical Data

A summary of the fundamental properties of Sodium 4-Vinylbenzenesulfonate is presented in the table below for quick reference.

| Property | Value | Source(s) |

| Chemical Formula | C₈H₇NaO₃S | [4][5][6] |

| Molecular Weight | 206.19 g/mol | [4][5][6] |

| CAS Number | 2695-37-6 | [4][5][6] |

| Appearance | White to off-white crystalline powder | [2][3] |

| Solubility | Highly soluble in water | [2][3][5] |

| Melting Point | ≥300 °C | |

| Stability | Stable, but incompatible with strong oxidizing agents.[2][5][7] Air sensitive and hygroscopic.[2] |

Synthesis and Polymerization

The utility of Sodium 4-Vinylbenzenesulfonate is intrinsically linked to its ability to be polymerized into functional macromolecules. Understanding its synthesis and the subsequent polymerization processes is critical for its effective application.

Synthesis of the Monomer

While commercially available, the synthesis of Sodium 4-Vinylbenzenesulfonate is a key process for bespoke applications. A common laboratory-scale synthesis involves the sulfonation of styrene, followed by neutralization.

Conceptual Workflow for Monomer Synthesis:

Caption: Conceptual workflow for the synthesis of Sodium 4-Vinylbenzenesulfonate.

Detailed Protocol for Sulfonation of Styrene:

-

Rationale: This multi-step process first introduces the sulfonic acid group onto the aromatic ring of styrene, followed by neutralization to form the sodium salt. Careful temperature control is crucial to prevent polymerization of the vinyl group.

-

Styrene is slowly added to a stirred solution of concentrated sulfuric acid at a low temperature (typically below 0 °C) to control the exothermic reaction.

-

The reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete sulfonation.

-

The resulting 4-vinylbenzenesulfonic acid is then carefully neutralized with a solution of sodium hydroxide, again at a controlled low temperature.

-

The final product, Sodium 4-Vinylbenzenesulfonate, can be isolated by precipitation and purified by recrystallization.

Polymerization Techniques

The vinyl group of Sodium 4-Vinylbenzenesulfonate allows it to undergo polymerization to form poly(sodium 4-vinylbenzenesulfonate) (PSS). The choice of polymerization technique is critical as it dictates the molecular weight, polydispersity, and architecture of the resulting polymer, which in turn influences its final properties and applications.

Free Radical Polymerization: This is a common and straightforward method for polymerizing Sodium 4-Vinylbenzenesulfonate.[6] It is typically initiated by thermal or chemical initiators.

Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization: For applications requiring precise control over the polymer architecture, such as in drug delivery systems, RAFT polymerization is the preferred method.[8] This technique allows for the synthesis of polymers with a narrow molecular weight distribution and complex architectures like block copolymers.[9]

Experimental Protocol for RAFT Polymerization of Sodium 4-Vinylbenzenesulfonate:

-

Rationale: This protocol provides a general framework for the controlled polymerization of Sodium 4-Vinylbenzenesulfonate. The specific RAFT agent and initiator are chosen based on the desired polymer characteristics and reaction conditions. The degassing step is critical to remove oxygen, which can inhibit radical polymerization.

-

In a reaction vessel, dissolve Sodium 4-Vinylbenzenesulfonate and a suitable RAFT agent in a solvent (e.g., water or a water/methanol mixture).[10]

-

Add a radical initiator, such as an azo-initiator (e.g., AIBN).[9]

-

Degas the solution by performing several freeze-pump-thaw cycles to remove dissolved oxygen.[11]

-

Heat the reaction mixture to the appropriate temperature (e.g., 60-90 °C) to initiate polymerization.[9][11]

-

Allow the polymerization to proceed for the desired time to achieve the target molecular weight and conversion.

-

Terminate the reaction by cooling and exposing the mixture to air.

-

The resulting polymer can be purified by dialysis or precipitation.

Applications in Drug Development and Research

The unique properties of polymers derived from Sodium 4-Vinylbenzenesulfonate make them highly valuable in the pharmaceutical and biomedical fields.

Controlled Drug Delivery Systems

Hydrogels fabricated from copolymers of Sodium 4-Vinylbenzenesulfonate are extensively researched for controlled drug release applications.[12][13]

-

Mechanism of Action: The sulfonate groups impart hydrophilicity and pH-sensitivity to the hydrogel network.[14] At physiological pH, the sulfonate groups are ionized, leading to electrostatic repulsion between the polymer chains and subsequent swelling of the hydrogel. This swelling allows for the controlled release of an encapsulated drug.[14] The release rate can be modulated by adjusting the cross-linking density and the monomer composition of the hydrogel.[15]

Visualization of Drug Release from a pH-Sensitive Hydrogel:

Caption: pH-responsive swelling and drug release from a PSS-based hydrogel.

Biomedical Coatings and Surface Modification

Copolymers of Sodium 4-Vinylbenzenesulfonate are used to modify the surfaces of biomedical devices and materials. The hydrophilic and anionic nature of the sulfonate groups can improve biocompatibility, reduce protein fouling, and provide anti-fouling properties.[3] These coatings are beneficial for applications such as medical implants, biosensors, and microfluidic devices.[3]

Other Research Applications

-

Reactive Surfactant: In emulsion polymerization, Sodium 4-Vinylbenzenesulfonate can act as a reactive surfactant, or "surfmer".[16] Unlike traditional surfactants, it becomes covalently bound to the polymer backbone, preventing leaching and improving the stability and performance of the resulting latex.[16]

-

Ion-Exchange Resins: The sulfonate groups serve as strong cation exchange sites, making PSS a key component in the manufacturing of ion-exchange resins for water purification and separation processes.[1]

-

Conductive Polymers: When incorporated into polymer backbones, the ionic sulfonate groups can enhance ionic conductivity, making these materials suitable for applications in antistatic coatings, conductive films, and battery components.[3][16]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling Sodium 4-Vinylbenzenesulfonate.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat. In case of dust formation, use a suitable respirator.

-

Handling: Avoid contact with skin and eyes. Do not ingest or inhale. Handle in a well-ventilated area.

-

Storage: Store in a cool, dry place, away from incompatible materials such as strong oxidizing agents. The compound is hygroscopic and air-sensitive, so it should be stored in a tightly sealed container under an inert atmosphere.[2]

Conclusion

Sodium 4-Vinylbenzenesulfonate is a highly versatile and functional monomer with significant utility in both fundamental research and applied sciences, particularly in the realm of drug development. Its unique combination of a polymerizable vinyl group and a hydrophilic sulfonate group allows for the synthesis of a wide array of functional polymers with tailored properties. From controlled drug delivery systems to advanced biomedical coatings, the applications of this compound continue to expand, underscoring its importance in the development of next-generation materials and therapies.

References

-

Voylov, D. N., Saito, T., Lokitz, B. S., & Sokolov, A. P. (2016). Graphene Oxide as a Radical Initiator: Free Radical and Controlled Radical Polymerization of Sodium 4-Vinylbenzenesulfonate with Graphene Oxide. ACS Macro Letters, 5(2), 199–202. Available at: [Link]

-

Nama Group. (2023, October 23). Sodium 4-vinylbenzenesulfonate hydrate. Retrieved from [Link]

-

Key Uses in Polymer Chemistry. (2025, November 3). What Is Sodium 4-Vinylbenzenesulfonate? Retrieved from [Link]

-

Pengnuo Technology Co., Ltd. (n.d.). Sodium 4-Vinylbenzenesulfonate: Applications, Properties, and Benefits. Retrieved from [Link]

-

SIELC Technologies. (2018, May 16). Sodium 4-vinylbenzenesulfonate. Retrieved from [Link]

-

SLS Ireland. (n.d.). Sodium 4-vinylbenzenesulfonate. Retrieved from [Link]

-

Boron Molecular. (n.d.). RAFT General Procedures. Retrieved from [Link]

-

Key Uses in Polymer Chemistry. (2025, November 3). What Is Sodium 4-Vinylbenzenesulfonate? Key Uses in Polymer Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Reaction between styrene and 4-vinylbenzenesulfonic acid sodium salt. Retrieved from [Link]

-

Fengchen Group Co., Ltd. (n.d.). Sodium P-Styrenesulfonate or Sodium 4-Vinylbenzenesulfonate SSS CAS 2695-37-6. Retrieved from [Link]

-

Li, J., & Mooney, D. J. (2016). Designing hydrogels for controlled drug delivery. Nature Reviews Materials, 1(12), 16071. Available at: [Link]

-

ResearchGate. (n.d.). a) Drug release profiles for the prepared hydrogels, b) swelling.... Retrieved from [Link]

-

Graham, N. B., & McNeill, M. E. (1984). Hydrogels for controlled drug delivery. Biomaterials, 5(1), 27-36. Available at: [Link]

-

Elex Biotech LLC. (n.d.). Sodium 4-Vinylbenzenesulfonate. Retrieved from [Link]

-

Chemsrc. (2025, August 23). Sodium 4-vinylbenzenesulfonate. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Polymerization of sodium 4-styrenesulfonate via atom transfer radical polymerization in protic media. Retrieved from [Link]

-

Barkat, K., et al. (2022). Preparation, Characterization, Swelling Potential, and In-Vitro Evaluation of Sodium Poly(Styrene Sulfonate)-Based Hydrogels for Controlled Delivery of Ketorolac Tromethamine. Polymers, 14(1), 139. Available at: [Link]

-

Moad, G., Rizzardo, E., & Thang, S. H. (2014). RAFT Polymerization of Vinyl Esters: Synthesis and Applications. Polymers, 6(5), 1436-1463. Available at: [Link]

Sources

- 1. China Sodium 4-vinylbenzenesulfonate Manufacturer and Supplier, Factory | Pengnuo [pengnuochemical.com]

- 2. Sodium P-Styrenesulfonate or Sodium 4-Vinylbenzenesulfonate SSS CAS 2695-37-6 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 3. What Is Sodium 4-Vinylbenzenesulfonate? Key Uses in Polymer Chemistry - Chemical Supplier Unilong [unilongindustry.com]

- 4. Sodium 4-vinylbenzenesulfonate (2695-37-6) at Nordmann - nordmann.global [nordmann.global]

- 5. nama-group.com [nama-group.com]

- 6. Sodium 4-vinylbenzenesulfonate technical, = 90 T 2695-37-6 [sigmaaldrich.com]

- 7. Buy Sodium 4-vinylbenzenesulfonate hydrate | 123333-94-8 [smolecule.com]

- 8. researchgate.net [researchgate.net]

- 9. boronmolecular.com [boronmolecular.com]

- 10. researchgate.net [researchgate.net]

- 11. Typical Procedures for Polymerizing via RAFT [sigmaaldrich.com]

- 12. Designing hydrogels for controlled drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Hydrogels for controlled drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. What Is Sodium 4-Vinylbenzenesulfonate? Key Uses in Polymer Chemistry - Chemical Supplier Unilong [unilongindustry.com]

Navigating the Safety Profile of Sodium 4-Vinylbenzenesulfinate: A Guide for Researchers

An In-depth Technical Guide on the Health and Safety Considerations for Sodium 4-Vinylbenzenesulfinate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary & Critical Safety Notice

This document provides a comprehensive overview of the health and safety considerations for this compound (CAS RN: 60081-73-4). Crucially, a significant portion of the detailed hazard data available in public databases pertains to its structural analogue, Sodium 4-vinylbenzenesulfonate (CAS RN: 2695-37-6). While these compounds are structurally similar, their toxicological and reactivity profiles may differ.

Therefore, this guide will present the available data for the sulfonate as a preliminary reference, with the explicit and critical caution that these are not direct safety data for this compound. In the absence of a comprehensive Safety Data Sheet (SDS) for this compound, it is imperative to handle this compound with the utmost care, treating it as a substance with unknown hazards. The principles of prudent laboratory practice and a thorough risk assessment should be the primary guide for its handling and use.

Chemical Identification and the Importance of Differentiation

It is essential to distinguish between this compound and its more commonly documented analogue, Sodium 4-vinylbenzenesulfonate. The key difference lies in the oxidation state of the sulfur atom, which can significantly influence the chemical reactivity and biological properties of the molecule.

| Feature | This compound | Sodium 4-vinylbenzenesulfonate |

| Synonym | 4-Vinylbenzenesulfinic Acid Sodium Salt | 4-Vinylbenzenesulfonic acid sodium salt, Styrene-4-sulfonic acid sodium salt |

| CAS Number | 60081-73-4[1] | 2695-37-6 |

| Molecular Formula | C₈H₇NaO₂S[1] | C₈H₇NaO₃S |

| Molecular Weight | 190.19 g/mol [1] | 206.19 g/mol |

Hazard Analysis of the Structural Analogue: Sodium 4-vinylbenzenesulfonate

The following hazard information is for Sodium 4-vinylbenzenesulfonate and should be considered as indicative only for the potential hazards of this compound.

GHS Hazard Classification

According to supplier safety data, Sodium 4-vinylbenzenesulfonate is classified as follows:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage | 1 | H318: Causes serious eye damage |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation |

Signal Word: Danger

Pictograms:

GHS05: Corrosion, GHS07: Exclamation Mark

Toxicological Profile (Sodium 4-vinylbenzenesulfonate)

Limited toxicological data is available. The primary hazards are associated with its irritant and corrosive properties to the skin, eyes, and respiratory system. The oral LD50 is not specified, but the "Harmful if swallowed" classification suggests a moderate level of acute oral toxicity.

Prudent Practices for Handling Chemicals with Unknown Hazards

Given the lack of specific safety data for this compound, a conservative approach to handling is mandatory. The following protocols are based on the principle of minimizing all potential routes of exposure.

Hierarchy of Controls

A systematic approach to minimizing risk involves implementing a hierarchy of controls.

Caption: Hierarchy of controls for managing chemical hazards.

Recommended Personal Protective Equipment (PPE)

Based on the hazards of the sulfonate analogue and general best practices, the following PPE is recommended as a minimum:

-

Eye Protection: Chemical safety goggles or a face shield.

-

Skin Protection: A flame-retardant lab coat and appropriate chemical-resistant gloves (e.g., nitrile).

-

Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator with a particulate filter (e.g., N95) is advised. Work should be conducted in a well-ventilated area, preferably a certified chemical fume hood.

Safe Handling and Storage

-

Handling: Avoid creating dust. Use in a well-ventilated area, preferably within a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[2]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[3] Keep containers tightly closed.

Emergency Procedures

The following first-aid measures are based on the known hazards of the sulfonate analogue and should be adapted as necessary based on a specific risk assessment.

First-Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[2]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them small quantities of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

Fire and Explosion Hazard

Specific fire and explosion data for this compound are not available. The sulfonate analogue is a combustible solid.

-

Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Hazardous Combustion Products: May include toxic fumes of sulfur oxides and carbon oxides.

Environmental and Disposal Considerations

Environmental Fate

There is no specific information available on the environmental fate and effects of this compound. It is prudent to assume that the substance may be harmful to aquatic life and to prevent its release into the environment.

Waste Disposal

All waste containing this compound should be treated as hazardous waste.

Disposal Workflow:

Caption: General workflow for the disposal of hazardous chemical waste.

Dispose of contents and container in accordance with all local, regional, national, and international regulations. Do not allow the material to enter drains or waterways.

Conclusion and Call for Further Data

The safe handling of this compound is currently hampered by a significant lack of specific health and safety data. While information on the structural analogue, Sodium 4-vinylbenzenesulfonate, provides a preliminary basis for caution, it is not a substitute for compound-specific data. Researchers, manufacturers, and suppliers are strongly encouraged to conduct and publish detailed toxicological and environmental impact studies for this compound to fill this critical knowledge gap. Until such data becomes available, all handling of this compound must be governed by a conservative risk assessment and the principles of prudent laboratory practice for chemicals of unknown toxicity.

References

- Sigma-Aldrich. (n.d.). Safety Data Sheet for Sodium 4-vinylbenzenesulfonate.

-

Xidian Experimental Supplies. (n.d.). This compound. Retrieved from [Link]

-

ChemSrc. (2025). Sodium 4-vinylbenzenesulfonate. Retrieved from [Link]

-

PureSynth. (n.d.). This compound. Retrieved from [Link]

- Sigma-Aldrich. (n.d.). Natrium-4-vinylbenzolsulfonat technical, ≥90% (T).

- ChemSrc. (n.d.). This compound Price from Supplier Brand.

- Bide Pharmatech. (n.d.). CAS:123333-94-8, Sodium p-styrenesulfonate xhydrate.

- Dakenchem. (2025). What Is Sodium 4-Vinylbenzenesulfonate? Key Uses in Polymer Chemistry.

- Vanderbilt Chemicals, LLC. (2024). VANLUBE® 8912E - SAFETY DATA SHEET. Retrieved from the Vanderbilt Chemicals, LLC website.

- Millennial Specialty Chemicals. (2025). Enhancing Industrial Processes with Sodium 4-Vinylbenzenesulfonate: A Supplier's Insight. Retrieved from the Millennial Specialty Chemicals website.

- American Chemical Society. (2024). Copper-Catalyzed Synthesis of Masked (Hetero)Aryl Sulfinates. Organic Letters.

- ChemRxiv. (n.d.). Streamlining SuFEx Inhibitor Development: A Unified Approach Using Orthogonal Sulfinate Protecting Groups.

- Shijiazhuang Pengnuo Technology Co., Ltd. (n.d.). China Sodium 4-vinylbenzenesulfonate Manufacturer and Supplier, Factory.

-

PubMed. (2022). Copper-Catalyzed Synthesis of Functionalized Aryl Sulfonamides from Sodium Sulfinates in Green Solvents. Retrieved from [Link]

- Sigma-Aldrich. (n.d.). Sodium 4-vinylbenzenesulfonate technical, = 90 T 2695-37-6.

- ResearchGate. (n.d.). Cross-Coupling of Sodium Sulfinates with Aryl, Heteroaryl, and Vinyl Halides by Nickel/Photoredox Dual Catalysis.

Sources

Navigating the Nomenclature and Applications of Sodium 4-Vinylbenzenesulfonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract: This technical guide provides an in-depth exploration of Sodium 4-Vinylbenzenesulfonate, a versatile monomer pivotal in the development of advanced polymers. A significant point of clarification is addressed from the outset: the common industry and academic nomenclature for this compound versus the potential misnomer, "Sodium 4-Vinylbenzenesulfinate." This document will establish the correct chemical identity and proceed to detail the synonyms, chemical properties, synthesis considerations, and broad-ranging applications of Sodium 4-Vinylbenzenesulfonate. Particular focus is given to its role in polymerization reactions, the creation of ion-exchange resins, and its utility in drug delivery systems, supported by experimental insights and protocols.

Clarification of Chemical Identity: Sulfonate vs. Sulfinate

In the realm of organosulfur chemistry, precision in nomenclature is paramount. The topic of this guide, while potentially searched for as "this compound," is almost universally known and commercially available as Sodium 4-Vinylbenzenesulfonate . The distinction lies in the oxidation state of the sulfur atom, which dictates the chemical properties and reactivity of the compound.

-

Sulfinates (R-SO₂⁻): These are salts of sulfinic acids. The sulfur atom is in a lower oxidation state compared to sulfonates. Sodium arylsulfinates are valuable reagents in organic synthesis, often used to form sulfones and other sulfur-containing compounds.[1][2]

-

Sulfonates (R-SO₃⁻): These are salts of sulfonic acids, which are strong acids. The sulfonate group is highly stable and imparts water solubility to organic molecules.

The compound of interest for the vast majority of industrial and research applications is the sulfonate. This guide will henceforth focus exclusively on Sodium 4-Vinylbenzenesulfonate, addressing it by its various synonyms to ensure comprehensive understanding. It is plausible that "this compound" is a recurring error in literature or search queries.

Nomenclature and Identification

To avoid ambiguity, it is crucial to be familiar with the various names and identifiers for Sodium 4-Vinylbenzenesulfonate.

| Identifier Type | Value | Source |

| Primary Name | Sodium 4-Vinylbenzenesulfonate | [3] |

| IUPAC Name | sodium 4-ethenylbenzenesulfonate | [4] |

| CAS Number | 2695-37-6 | [3] |

| EC Number | 220-266-3 | [3] |

| Molecular Formula | C₈H₇NaO₃S | [3] |

| Molecular Weight | 206.19 g/mol | [3] |

Common Synonyms:

-

Styrene-4-sulfonic acid sodium salt

-

4-Vinylbenzenesulfonic acid sodium salt

-

Sodium 4-styrenesulfonate[4]

-

Benzenesulfonic acid, 4-ethenyl-, sodium salt[4]

-

Sodium p-vinylbenzenesulfonate[4]

Physicochemical Properties

Understanding the physical and chemical properties of Sodium 4-Vinylbenzenesulfonate is essential for its handling, storage, and application in experimental design.

| Property | Value | Source |

| Appearance | White to off-white crystalline powder | [6] |

| Solubility | Highly soluble in water; soluble in alcohols | [6][7] |

| Melting Point | ≥300 °C | |

| Stability | Stable under normal conditions. Incompatible with strong oxidizing agents. | [8][9] |

| Hygroscopicity | Hygroscopic; can absorb moisture from the air. | [6] |

Synthesis and Chemical Reactivity

Sodium 4-Vinylbenzenesulfonate is a functional monomer characterized by a polymerizable vinyl group and a strongly ionic sulfonate group.[5] This dual functionality is the cornerstone of its utility.

The synthesis of sulfinic acids and their salts, such as the hypothetical this compound, can be achieved through methods like the reduction of sulfonyl chlorides or the reaction of Grignard reagents with sulfur dioxide.[10] However, the industrial production of Sodium 4-Vinylbenzenesulfonate typically involves the sulfonation of styrene, followed by neutralization.

The reactivity of Sodium 4-Vinylbenzenesulfonate is dominated by the vinyl group, which readily undergoes radical polymerization.[5] This allows for its incorporation into a wide array of polymer backbones, both as a homopolymer—poly(sodium 4-vinylbenzenesulfonate)—and as a copolymer with other monomers like styrene or acrylates.[11]

Core Applications in Research and Development

The unique combination of a hydrophobic aromatic ring with a pendant vinyl group and a hydrophilic sulfonate group makes Sodium 4-Vinylbenzenesulfonate a valuable monomer in materials science and drug development.

Polymer Chemistry and Materials Science

-

Ion-Exchange Resins: The sulfonate group is a strong acid anion, making polymers incorporating this monomer ideal for use as cation exchange resins. These materials are critical in water purification and separation technologies.[12][13]

-

Conductive and Antistatic Polymers: The ionic nature of the sulfonate group enhances ionic conductivity and charge dissipation in polymer matrices. This makes it a key component in the production of antistatic films and conductive coatings for electronic applications.[14]

-

Reactive Emulsifier/Dispersant: In emulsion polymerization, Sodium 4-Vinylbenzenesulfonate can act as a reactive emulsifier, improving the stability of the emulsion and the water resistance of the final polymer.[5] Its polymeric form is also an effective dispersant for pigments and other materials in aqueous systems.[5]

-

Proton-Conductive Membranes: When copolymerized, it introduces stable sulfonate groups that facilitate rapid proton transfer. This is a critical property for materials used in fuel cell proton-exchange membranes (PEMs).[13]

Biomedical and Drug Development Applications

-